

Comparative Analysis of ML281 Cross-Reactivity with Related Kinases

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Compound of Interest

Compound Name: ML281

Cat. No.: B609135

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor **ML281**'s performance against its primary target and other related kinases. The information presented is based on available experimental data to assist in the evaluation and application of this compound in research and drug development.

ML281 is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33) with an IC₅₀ of 14 nM.^{[1][2][3]} Understanding its selectivity profile is crucial for interpreting experimental results and anticipating potential off-target effects.

Quantitative Cross-Reactivity Data

While a comprehensive screening of **ML281** against a panel of 83 kinases has been reported, the full quantitative data from this screen is not readily available in the public domain. However, key findings from the primary literature provide a summary of its selectivity. At a concentration of 1 μ M, **ML281** was found to be highly selective for STK33.^[4] The table below summarizes the known inhibitory activity and selectivity of **ML281** against its primary target and other kinases.

Kinase Target	Description	ML281 Activity/Selectivity	Reference
STK33	Primary Target	IC50 = 14 nM	[2][3]
FLT3	Fms-like tyrosine kinase 3	Inhibited by $\geq 25\%$ at 1 μM	[4]
KDR (VEGFR2)	Kinase insert domain receptor	Inhibited by $\geq 25\%$ at 1 μM	[4]
PKA	Protein Kinase A	>700-fold selectivity over PKA	[2]
AurB	Aurora Kinase B	550-fold selectivity over AurB	[2]

Experimental Protocols

The specific, detailed experimental protocol for the 83-kinase panel profiling of **ML281** is not publicly available. However, a common method for determining kinase inhibitor selectivity is the radiometric filter-binding assay. The following is a generalized protocol representative of this technique.

Objective: To determine the percent inhibition of a panel of kinases by a test compound (e.g., **ML281**) at a single concentration.

Materials:

- Kinase panel (purified recombinant enzymes)
- Corresponding kinase-specific peptide substrates
- Test compound (**ML281**) dissolved in DMSO
- Kinase reaction buffer (e.g., HEPES buffer containing MgCl_2 , MnCl_2 , DTT, and BSA)
- $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$ (radiolabeled ATP)

- Unlabeled ATP
- 96-well or 384-well reaction plates
- Phosphocellulose filter plates
- Wash buffer (e.g., phosphoric acid)
- Scintillation fluid
- Microplate scintillation counter

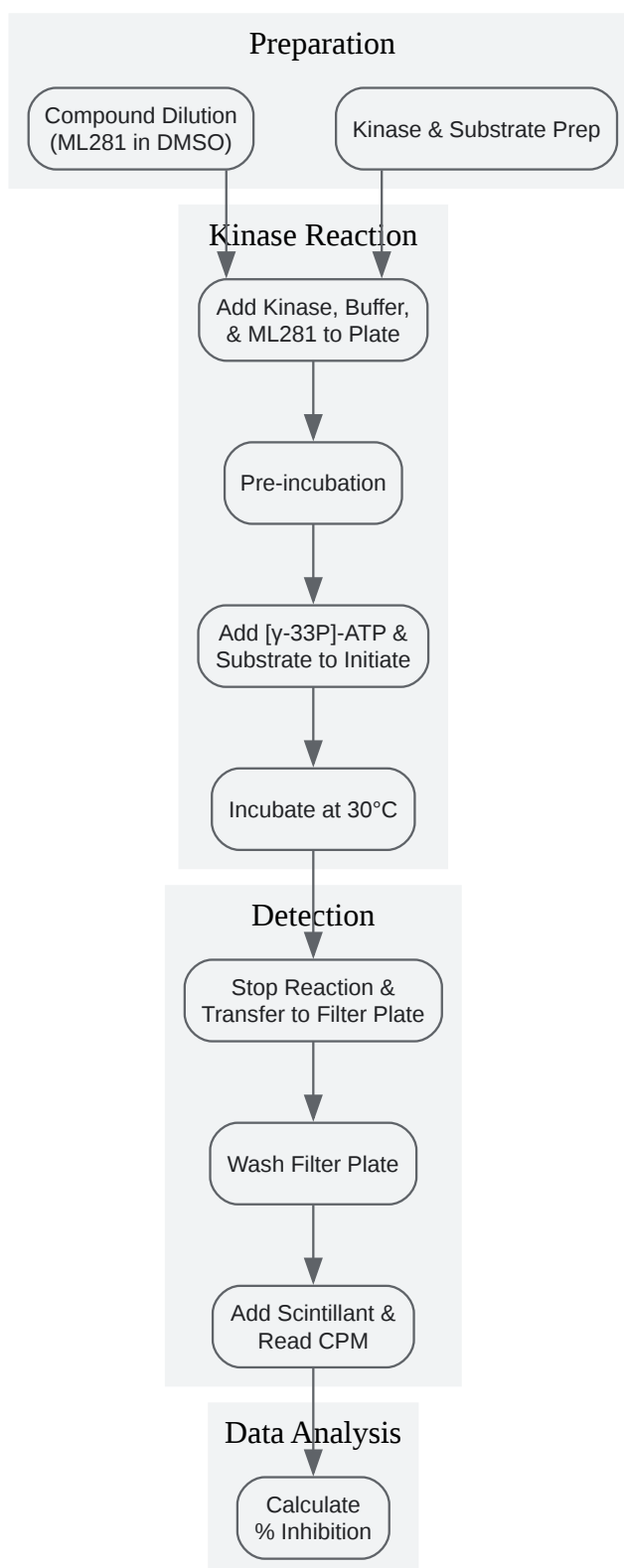
Procedure:

- Compound Preparation: Prepare a stock solution of **ML281** in 100% DMSO. Serially dilute the compound to the desired final concentration (e.g., 1 μ M) in the kinase reaction buffer.
- Kinase Reaction Setup:
 - Add the kinase reaction buffer to each well of the reaction plate.
 - Add the diluted **ML281** solution to the test wells. Add an equivalent volume of DMSO to the control wells (0% inhibition) and a known broad-spectrum inhibitor to the positive control wells (100% inhibition).
 - Add the specific kinase enzyme to each well.
 - Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
- Initiation of Kinase Reaction:
 - Prepare an ATP/substrate mixture containing the specific peptide substrate, unlabeled ATP at its K_m concentration for each kinase, and [γ -³³P]-ATP.
 - Add the ATP/substrate mixture to each well to start the kinase reaction.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Substrate Capture:
 - Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
 - Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ -33P]-ATP will be washed away.
- Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
- Detection:
 - Dry the filter plate completely.
 - Add scintillation fluid to each well.
 - Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
- Data Analysis:
 - Calculate the percent inhibition for each kinase using the following formula: % Inhibition = $100 * (1 - (\text{CPM_test_compound} - \text{CPM_background}) / (\text{CPM_DMSO_control} - \text{CPM_background}))$

Visualizations

Experimental Workflow



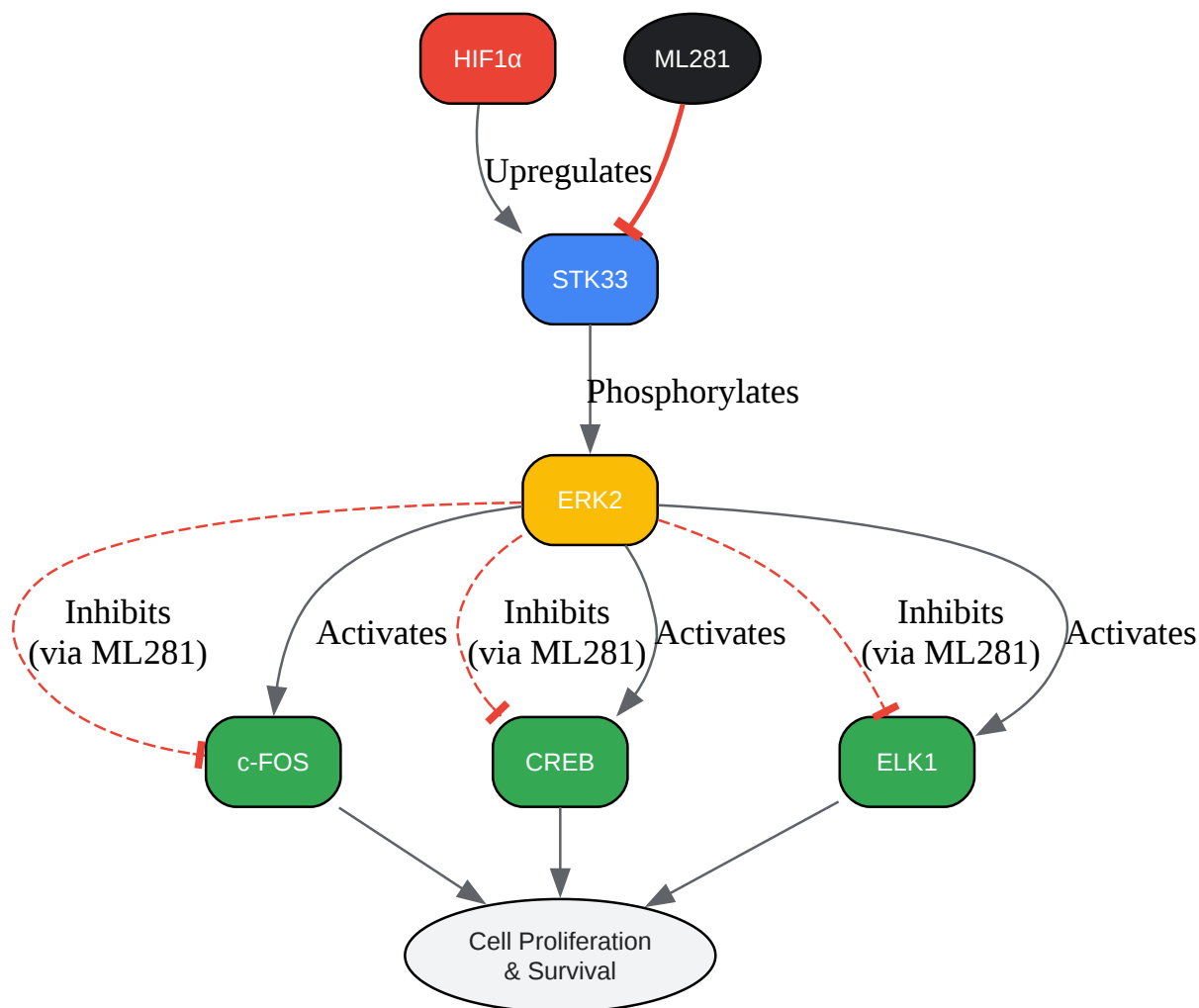
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Caption: Workflow for a radiometric kinase cross-reactivity assay.

Signaling Pathways

The following diagrams illustrate the signaling pathways of STK33 and its identified off-targets, FLT3 and KDR (VEGFR2).

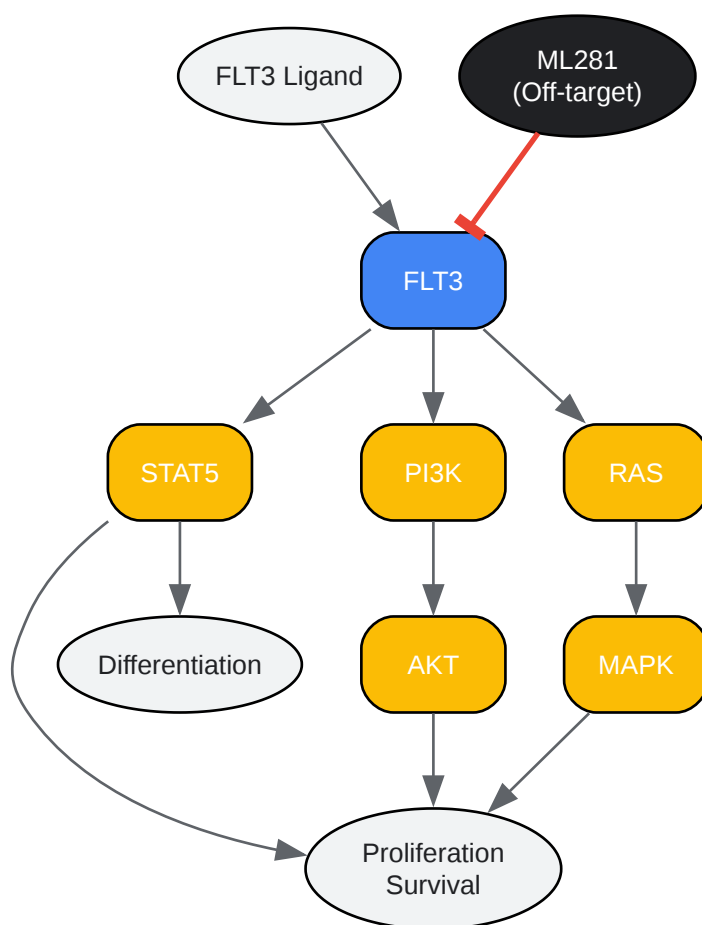
STK33 Signaling Pathway



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Caption: STK33 signaling pathway and the inhibitory action of **ML281**.

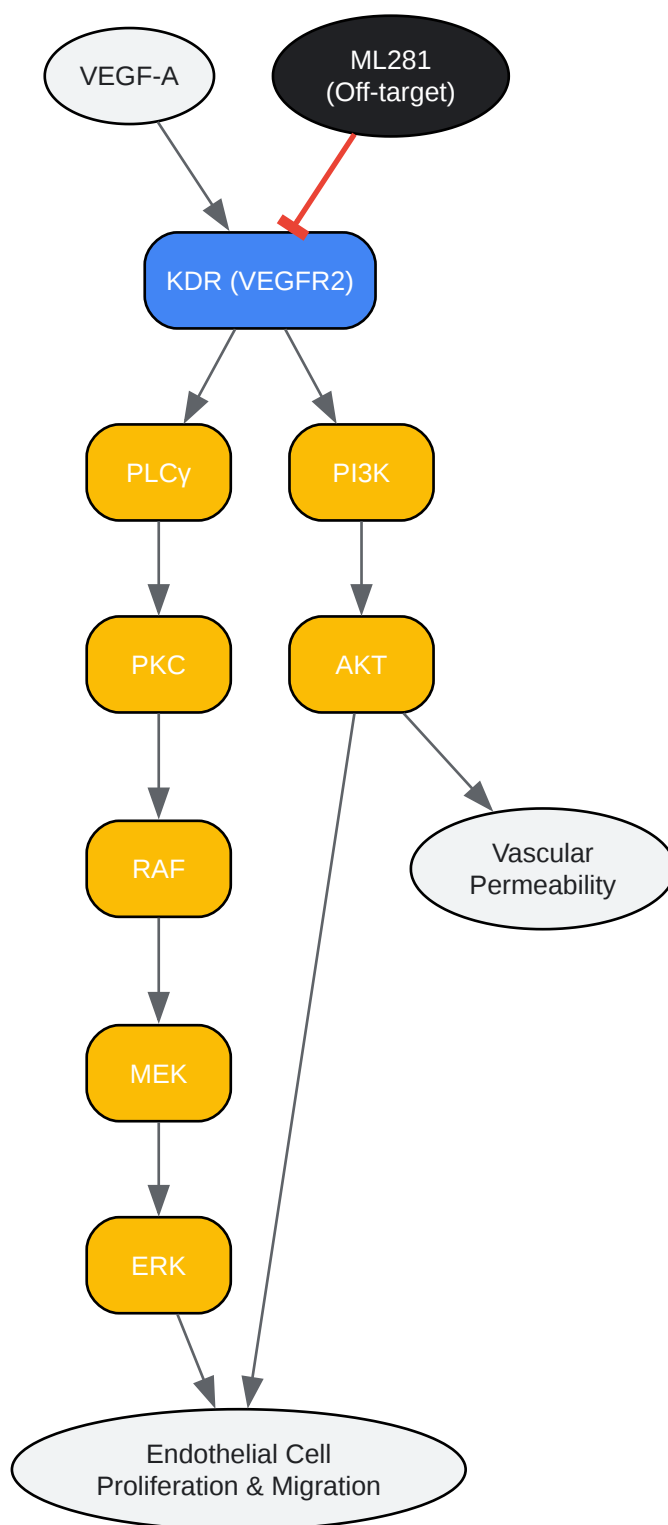
FLT3 Signaling Pathway



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Caption: FLT3 signaling and potential off-target inhibition by **ML281**.

KDR (VEGFR2) Signaling Pathway



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Caption: KDR/VEGFR2 signaling and potential off-target inhibition by **ML281**.

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